![molecular formula C20H22N2O5S2 B4577688 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4577688.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Description
"N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide" is a complex organic compound that has been the subject of various scientific studies. Its detailed characteristics have been explored in various research contexts.
Synthesis Analysis
- The synthesis process of similar compounds typically involves the reaction of specific amines with sulfonyl chlorides under controlled conditions. For example, Abbasi et al. (2019) synthesized a series of related compounds by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride, followed by further reactions with alkyl/aralkyl halides (Abbasi et al., 2019).
Molecular Structure Analysis
- The molecular and supramolecular structures of related compounds have been reported in various studies. For example, Jacobs et al. (2013) reported the molecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the significance of N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles (Jacobs et al., 2013).
Chemical Reactions and Properties
- The compound and its derivatives might undergo various chemical reactions, such as the formation of hydrogen bonds and π-π interactions, as observed in similar compounds. Mohamed-Ezzat et al. (2023) described π-π interactions and N-H...N hydrogen bonding in the crystal structure of a related compound (Mohamed-Ezzat et al., 2023).
Physical Properties Analysis
- The physical properties of such compounds are typically characterized using techniques like IR, NMR, and EI-MS spectral techniques, as demonstrated in the study by Abbasi et al. (2019). These techniques help confirm the structures and provide insights into the physical characteristics of the compounds (Abbasi et al., 2019).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-28-19-7-5-15(13-16(19)20(23)22-8-2-3-9-22)29(24,25)21-14-4-6-17-18(12-14)27-11-10-26-17/h4-7,12-13,21H,2-3,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEISKHGPJGBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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